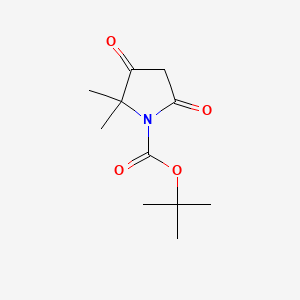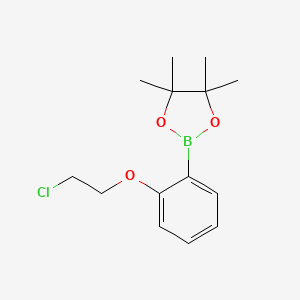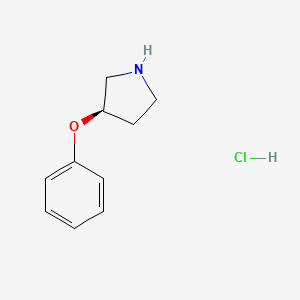
(R)-3-Phenoxypyrrolidine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step, and the yield and purity of the product.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions for each reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility in various solvents, stability, and reactivity. For a drug, it could also include pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).Scientific Research Applications
Antioxidant Properties and Structure-Activity Relationships
Hydroxycinnamic acids (HCAs) have been studied extensively for their significant biological properties, including antioxidant activities. Investigations into the structure-activity relationships (SARs) of HCAs have aimed at understanding how alterations in their structure affect their antioxidant capabilities. These studies have revealed that certain structural modifications, such as changes in the aromatic ring and the carboxylic function, can enhance antioxidant activity. Furthermore, the influence of physicochemical properties like redox potential and lipid solubility on antioxidant effectiveness has been summarized, highlighting the importance of the ortho-dihydroxy phenyl group (catechol moiety) for activity. Optimization of molecular leads through careful assessment of SARs has been identified as crucial for developing potent antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Eco-environmental Applications with Metal and Metal-oxide Nanozymes
Research has also focused on the eco-environmental applications of phenolic contaminants degradation. Artificial metal and metal-oxide nanomaterials, known as nanozymes, exhibit enzyme-mimicking activities and offer advantages over natural enzymes, including higher stability and recyclability. These nanozymes have shown potential in the removal and transformation of phenolic contaminants (R-OH) in aquatic ecosystems, contributing to environmental restoration. The enzymatic characteristics and catalytic mechanisms of both natural enzymes and artificial nanozymes have been reviewed, indicating promising research directions for their application in water treatment processes (Chen et al., 2019).
Cosmeceutical Significance
In the cosmeceutical field, hydroxycinnamic acids and their derivatives have been recognized for their multifunctional properties, including antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, anti-tyrosinase activities, and UV protective effects. These properties suggest their potential use as anti-aging, anti-inflammatory agents, and hyperpigmentation-correcting ingredients in cosmetic formulations. Despite their high cosmetic potential, the validation of their benefits in formulations and studies on skin permeation are still needed to predict their topical bioavailability (Taofiq et al., 2017).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This could include potential applications of the compound, areas for further research, and improvements in its synthesis or use.
For a specific compound like “®-3-Phenoxypyrrolidine HCl”, you would need to consult the scientific literature or databases for this information. Please note that not all compounds will have all this information available, especially if they are not widely studied. If you have access to a university library or similar resource, they may be able to help you find more information. I hope this general outline is helpful! If you have more questions, feel free to ask.
properties
IUPAC Name |
(3R)-3-phenoxypyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)12-10-6-7-11-8-10;/h1-5,10-11H,6-8H2;1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLZTNBPPGIUMZ-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Phenoxypyrrolidine HCl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B594533.png)
![2-Thia-5,7-diazaspiro[3.4]octane(9CI)](/img/no-structure.png)
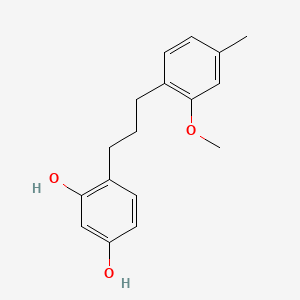
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B594536.png)

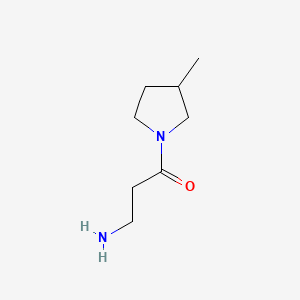
![3'-Iodo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594545.png)
